molecular formula C9H6ClN3O4 B1371882 Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate CAS No. 885521-08-4

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

Cat. No.: B1371882
CAS No.: 885521-08-4
M. Wt: 255.61 g/mol
InChI Key: BTNYBZIBPOCEOW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system

Mechanism of Action

The mechanism of action of indazole derivatives can vary depending on their structure and the functional groups they bear. For example, some indazole derivatives have shown potent FGFR1 inhibitory activity in enzymatic assays .

Safety and Hazards

Indazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloroaniline to form 3-chloro-4-nitroaniline. This intermediate is then subjected to cyclization with ethyl oxalate under acidic conditions to form the indazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

    Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: 3-chloro-4-amino-1H-indazole-6-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-4-nitro-1H-indazole-6-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-1H-indazole-6-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Methyl 4-nitro-1H-indazole-6-carboxylate: Lacks the chloro group, affecting its chemical properties and applications.

    Methyl 3-chloro-4-nitro-1H-indole-6-carboxylate: Contains an indole ring instead of an indazole ring, leading to distinct chemical behavior.

Uniqueness

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate is unique due to the presence of both chloro and nitro substituents on the indazole ring. This combination imparts specific electronic and steric properties, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYBZIBPOCEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646360
Record name Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-08-4
Record name Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate
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Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate
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Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

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